D-4-Hydroxy-2-oxoglutarate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

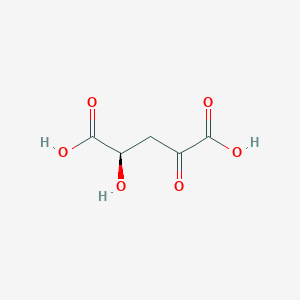

D-4-hydroxy-2-oxoglutaric acid is a 4-hydroxy-2-oxoglutaric acid having D-configuration. It is a conjugate acid of a D-4-hydroxy-2-oxoglutarate(2-).

This compound, also known as D-4-hydroxy-2-ketoglutaric acid, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. This compound is soluble (in water) and a moderately acidic compound (based on its pKa).

科学研究应用

Enzymatic Functions and Pathways

D-4-Hydroxy-2-oxoglutarate serves as a substrate for specific enzymes, particularly in the hydroxyproline catabolic pathway. The enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA) catalyzes the cleavage of this compound into pyruvate and glyoxylate. This reaction is essential for regulating hydroxyproline metabolism, which is significant in the context of primary hyperoxaluria—a condition characterized by excessive oxalate production leading to kidney stones .

Enzyme Regulation

Studies indicate that HOGA activity can be influenced by various factors, including substrate concentration and mutations in the HOGA gene. For instance, mutations can lead to reduced enzyme activity, contributing to metabolic disorders such as primary hyperoxaluria type 3 . Understanding these regulatory mechanisms can provide insights into potential therapeutic targets for managing hyperoxaluria.

Industrial Applications

This compound has been explored for its potential in biocatalysis. The compound is utilized by 2-oxoglutarate-dependent oxygenases (2OGXs), which are versatile biocatalysts capable of activating C–H bonds in various substrates. Enhancing the metabolic pathways in microbial hosts to increase this compound levels can optimize these biocatalytic processes .

Table 1: Summary of Industrial Applications

| Application Area | Description |

|---|---|

| Biocatalysis | Utilized by 2OGXs for C–H bond activation; enhances substrate conversion efficiency. |

| Metabolic Engineering | Engineered microbial strains to increase this compound levels for improved yields. |

Therapeutic Potential

The implications of this compound extend into therapeutic realms, particularly concerning metabolic disorders linked to hydroxyproline metabolism. Investigating its role could lead to novel treatments for conditions associated with dysregulated glyoxylate levels, such as primary hyperoxaluria .

Case Studies

Several studies have highlighted the relationship between HOGA mutations and hyperoxaluria:

- Primary Hyperoxaluria Type 3 : Research has identified specific mutations in the HOGA gene that correlate with increased oxalate production and subsequent kidney stone formation .

- Metabolic Pathway Analysis : Investigations into the hydroxyproline degradation pathway have shown how disruptions in this compound metabolism can lead to significant clinical manifestations .

属性

分子式 |

C5H6O6 |

|---|---|

分子量 |

162.1 g/mol |

IUPAC 名称 |

(2R)-2-hydroxy-4-oxopentanedioic acid |

InChI |

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m1/s1 |

InChI 键 |

WXSKVKPSMAHCSG-UWTATZPHSA-N |

SMILES |

C(C(C(=O)O)O)C(=O)C(=O)O |

手性 SMILES |

C([C@H](C(=O)O)O)C(=O)C(=O)O |

规范 SMILES |

C(C(C(=O)O)O)C(=O)C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。